molecular formula C20H15N B12520400 10-(p-Tolyl)benzo[h]quinoline

10-(p-Tolyl)benzo[h]quinoline

Cat. No.: B12520400
M. Wt: 269.3 g/mol
InChI Key: ZRAAWBNMGINWKG-UHFFFAOYSA-N
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Description

10-(p-Tolyl)benzo[h]quinoline is a chemical compound with the molecular formula C20H15N It is a derivative of benzo[h]quinoline, featuring a p-tolyl group attached to the 10th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(p-Tolyl)benzo[h]quinoline typically involves the Friedländer condensation reaction. This reaction is a well-known method for synthesizing quinoline derivatives. The process involves the condensation of an aromatic aldehyde with an amino ketone in the presence of an acid catalyst. For this compound, p-tolualdehyde and 2-aminobenzophenone are commonly used as starting materials. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Friedländer condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

10-(p-Tolyl)benzo[h]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

10-(p-Tolyl)benzo[h]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-(p-Tolyl)benzo[h]quinoline and its derivatives involves interactions with various molecular targets. These interactions can include binding to DNA, inhibiting enzymes, or interacting with cellular receptors. The specific pathways and targets depend on the derivative and its intended application. For example, some derivatives may act as DNA intercalators, disrupting the replication process in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzo[h]quinoline: The parent compound without the p-tolyl group.

    Acridine: Another nitrogen-containing heterocyclic compound with similar structural features.

    Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.

Uniqueness

10-(p-Tolyl)benzo[h]quinoline is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets compared to its parent compound, benzo[h]quinoline .

Properties

Molecular Formula

C20H15N

Molecular Weight

269.3 g/mol

IUPAC Name

10-(4-methylphenyl)benzo[h]quinoline

InChI

InChI=1S/C20H15N/c1-14-7-9-15(10-8-14)18-6-2-4-16-11-12-17-5-3-13-21-20(17)19(16)18/h2-13H,1H3

InChI Key

ZRAAWBNMGINWKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC3=C2C4=C(C=CC=N4)C=C3

Origin of Product

United States

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